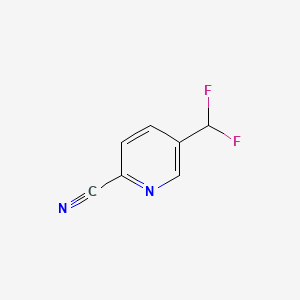

5-(Difluoromethyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Difluoromethyl)picolinonitrile (CAS 1211540-57-6)

This guide provides a comprehensive technical overview of 5-(Difluoromethyl)picolinonitrile, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document delves into the compound's physicochemical properties, synthesis, mechanistic considerations, and its pivotal role in the development of targeted therapies.

Introduction: The Strategic Value of Fluorinated Pyridines

Heterocyclic compounds are foundational scaffolds in a vast array of pharmaceuticals. Among these, the pyridine ring is a privileged structure due to its unique electronic properties and ability to form key interactions with biological targets.[1] The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful method to modulate a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2]

This compound (CAS: 1211540-57-6) emerges at the intersection of these critical concepts. The difluoromethyl (-CHF₂) group is of particular interest, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[2] This unique functionality, combined with the reactive nitrile group on the pyridine core, establishes the compound as a highly valuable intermediate for constructing complex molecular architectures.[2] Its most prominent application to date is as a crucial precursor in the synthesis of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in synthesis and quality control.

Physical Properties

This compound is typically supplied as a solid at room temperature.[4] While a specific melting point is not widely published, the related precursor, 2-Bromo-5-(difluoromethyl)pyridine, has a reported melting point of 25-30 °C, suggesting the title compound likely possesses a similar low melting point.

| Property | Value | Source |

| CAS Number | 1211540-57-6 | [4] |

| Molecular Formula | C₇H₄F₂N₂ | [4] |

| Molecular Weight | 154.12 g/mol | [5] |

| Appearance | Solid | [4] |

| Purity (Typical) | ≥97% | [4] |

Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to be characterized by distinct signals for the three aromatic protons on the pyridine ring and a key triplet for the difluoromethyl proton.

-

Pyridine Protons (δ 7.8-9.0 ppm): Three signals are expected in the aromatic region. The proton at C6 (adjacent to the nitrile) would likely be the most deshielded. The protons at C3 and C4 will show characteristic doublet or doublet of doublets splitting patterns.

-

Difluoromethyl Proton (δ 6.6-7.2 ppm): The single proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F ≈ 50-60 Hz). This triplet is the most definitive feature in the ¹H NMR spectrum.

The carbon NMR will display seven distinct signals, with the difluoromethyl carbon showing a characteristic triplet due to one-bond coupling to fluorine.

-

Aromatic & Nitrile Carbons (δ 115-160 ppm): Six signals corresponding to the five carbons of the pyridine ring and the nitrile carbon. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. The pyridine carbons will show complex splitting patterns if ¹⁹F coupling is resolved.

-

Difluoromethyl Carbon (δ 110-115 ppm): This carbon will appear as a triplet (¹JC-F ≈ 230-240 Hz), a clear diagnostic signal for the -CHF₂ group.

The IR spectrum provides confirmation of the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹.[6]

-

C-F Stretch: Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of C-F bonds.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 154.12.

-

Key Fragments: Fragmentation may involve the loss of HCN (m/z = 127), and cleavage of the C-C bond to lose the CHF₂ group, although fragmentation of the pyridine ring itself is also common.

Synthesis and Mechanistic Considerations

The most practical and documented strategy for synthesizing this compound involves the precursor functionalization of 5-formylpicolinonitrile. This approach leverages the conversion of the aldehyde group into the difluoromethyl group.

Synthesis via Precursor Functionalization

Key Reagents and Rationale

The conversion of an aldehyde to a difluoromethyl group is a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[2]

Why DAST? DAST is an accessible nucleophilic fluorinating agent. It selectively converts aldehydes and ketones to their corresponding geminal difluorides under relatively mild conditions, which is crucial for substrates containing other sensitive functional groups like the nitrile in 5-formylpicolinonitrile.

Proposed Reaction Mechanism

The mechanism involves the initial activation of the aldehyde carbonyl oxygen by DAST, followed by nucleophilic fluoride delivery and subsequent elimination to form the geminal difluoride.

Mechanism of Aldehyde to Difluoromethyl Conversion

-

Activation: The lone pair on the carbonyl oxygen of 5-formylpicolinonitrile attacks the sulfur atom of DAST.

-

Intermediate Formation: This leads to the formation of a reactive intermediate and the release of a fluoride ion.

-

Fluoride Attack: The fluoride ion then acts as a nucleophile, attacking the carbocationic carbonyl carbon.

-

Elimination: A subsequent elimination cascade, driven by the formation of stable byproducts, results in the replacement of the carbonyl oxygen with two fluorine atoms.

Representative Experimental Protocol

The following protocol is a representative procedure based on established methods for DAST-mediated deoxofluorination of aromatic aldehydes. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as DAST is moisture-sensitive and can release HF gas.

Experimental Workflow for Synthesis

Materials:

-

5-Formylpicolinonitrile

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (EtOAc)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-formylpicolinonitrile (1.0 eq) in anhydrous DCM in a flame-dried flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.2-1.5 eq) dropwise via syringe. An exotherm may be observed. Maintain the internal temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Applications in Drug Discovery

The primary and most significant application of this compound is as a key building block for the synthesis of the JAK1 inhibitor, Filgotinib.[2][3] In the synthesis of Filgotinib, the nitrile group of this compound is elaborated to form the[4][5][7]triazolo[1,5-a]pyridin-2-yl core of the final drug molecule. The difluoromethyl-substituted pyridine moiety is crucial for the molecule's interaction with the target kinase and contributes to its overall pharmacokinetic profile.

The presence of the -CHF₂ group enhances the lipophilicity of the pyridine ring compared to a simple methyl or hydrogen substituent, which can improve cell membrane permeability.[8] Furthermore, the C-F bonds are exceptionally stable, rendering the difluoromethyl group resistant to metabolic oxidation, a common liability for many drug candidates.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure—a fluorinated pyridine nitrile—and the SDS of related compounds, the following precautions are advised.

-

Hazard Classification (Anticipated):

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

-

Handling:

-

Storage:

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its unique combination of a difluoromethyl group and a versatile picolinonitrile core makes it an indispensable intermediate for synthesizing complex, high-value pharmaceutical agents. A thorough understanding of its synthesis, particularly the deoxofluorination of its aldehyde precursor, and its characteristic analytical profile enables researchers to effectively leverage this building block in the development of next-generation therapeutics. As the quest for more potent and metabolically robust drugs continues, the importance of intermediates like this compound is set to grow.

References

- CAS No : 1211540-57-6 | Product Name : this compound - Pharmaffiliates. (n.d.).

- US20100331319A1 - Novel compound useful for the treatment of degenerative and inflammatory diseases - Google Patents. (n.d.).

- CN104987333A - Filgotinib synthetic method - Google Patents. (n.d.).

- WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents. (n.d.).

- US10815227B2 - Processes for the preparation of filgotinib - Google Patents. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (2017, November 17).

- 5-(2-Bromo-6-fluoroanilino)pyridine-2-carbonitrile | C12H7BrFN3 - PubChem. (n.d.).

- 5-(difluoromethyl)pyridine-2-carbonitrile, min 97%, 10 grams - CP Lab Safety. (n.d.).

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.).

- Filgotinib: A Clinical Pharmacology Review - PMC - PubMed Central. (2022, May 31).

- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6).

- IS NIR Spectra. (n.d.).

- Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC - PubMed Central. (n.d.).

- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (n.d.).

- Standard Proteoforms and Their Complexes for Native Mass Spectrometry - PMC - NIH. (2019, April 8).

- Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com. (n.d.).

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.).

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.).

- Distinct trajectories of symptomatic response in ulcerative colitis during filgotinib therapy: A post hoc analysis from the SELECTION study - ResearchGate. (n.d.).

- Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. (2025, January 20).

- Integrated safety analysis of filgotinib in patients with moderately to severely active rheumatoid arthritis receiving treatment over a median of 1.6 years - PubMed. (2021, November 5).

- Integrated safety analysis of filgotinib for ulcerative colitis: Results from SELECTION and SELECTIONLTE - PubMed. (2023, September 18).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 120-57-0 | CAS DataBase [chemicalbook.com]

- 3. US20100331319A1 - Novel compound useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. sds.chemdox.com [sds.chemdox.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)picolinonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Difluoromethyl)picolinonitrile (CAS No: 1211540-57-6), a key heterocyclic building block in modern medicinal chemistry. Recognizing its significance as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, including Janus kinase (JAK) inhibitors for inflammatory diseases, this document synthesizes available data with predictive models and established analytical methodologies.[1][2] Where experimental data is not publicly available, this guide offers robust theoretical predictions for spectroscopic and physical properties, grounded in fundamental chemical principles. Each property is coupled with a detailed, field-proven experimental protocol to enable researchers to perform self-validating determinations. The content herein is structured to deliver not just data, but a causal understanding of why specific analytical choices are made, thereby empowering researchers in their drug discovery and development endeavors.

Introduction and Molecular Profile

This compound is a fluorinated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structure, which combines a pyridine ring, a nitrile group, and a difluoromethyl moiety, offers a unique combination of reactivity and physicochemical attributes. The difluoromethyl group (-CHF₂) is a particularly valuable functional group in medicinal chemistry; it can act as a bioisostere for hydroxyl or thiol groups and serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and target binding affinity.

This compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key component in the manufacturing pathway of Filgotinib (GLPG0634), a selective JAK1 inhibitor investigated for the treatment of rheumatoid arthritis and other inflammatory conditions.[2][3] Understanding its fundamental physicochemical properties is therefore paramount for process optimization, formulation development, quality control, and regulatory compliance.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 5-(Difluoromethyl)-2-pyridinecarbonitrile | N/A |

| CAS Number | 1211540-57-6 | [1][4] |

| Molecular Formula | C₇H₄F₂N₂ | [4] |

| Molecular Weight | 154.12 g/mol | [2] |

| Chemical Structure |  | N/A |

Physical and Thermal Properties

The physical state and thermal characteristics of an API intermediate are foundational to its handling, purification, and reaction setup.

Physical Form

The compound is known to be a solid at standard temperature and pressure.[4]

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities, a phenomenon known as melting point depression.

Reported Data:

-

Experimental Melting Point: Data not publicly available.

-

Predicted Melting Point: Prediction is not feasible without comparative experimental data for closely related analogs.

Protocol for Experimental Determination of Melting Point: The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

-

Causality: This method ensures uniform and controlled heating of a small, finely powdered sample, allowing for precise observation of the phase transition from solid to liquid. Using a finely ground powder enhances heat transfer and provides a clearer melt observation.

Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry. Crush a small amount into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the solid to a height of 2-3 mm.

-

Measurement: Place the capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. A pure sample should exhibit a range of ≤1°C.

Boiling Point

While boiling point determination is more relevant for liquids, a value can be reported for solids, often determined under vacuum to prevent decomposition.

Reported Data:

-

Predicted Boiling Point: 278.9 °C at 760 mmHg. (Note: This is a predicted value and should be used with caution).

Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods (crystallization), and formulation for biological testing. The "like dissolves like" principle provides a foundational guide. The molecule's polar nitrile group and the pyridine nitrogen (a hydrogen bond acceptor) suggest solubility in polar solvents, while the aromatic ring suggests some solubility in nonpolar organic solvents.

Predicted Solubility Profile:

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions with the nitrile and pyridine moieties. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but the aromatic core limits extensive miscibility. |

| Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | Van der Waals interactions with the pyridine ring. DCM and chloroform are good general solvents for many organics. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The organic character of the molecule likely dominates over the polar groups, limiting water solubility. |

| Aqueous Acid | Dilute HCl | Soluble | The basic nitrogen atom of the pyridine ring will be protonated to form a soluble salt. |

Protocol for Qualitative Solubility Determination: This protocol establishes a qualitative understanding of solubility, which is essential for selecting solvents for reactions, chromatography, and crystallization.

-

Causality: A standardized solute-to-solvent ratio (e.g., ~10-30 mg in 1 mL) is used to ensure consistent and comparable results across different solvents. Shaking or vortexing is critical to overcome kinetic barriers to dissolution.

Workflow: Qualitative Solubility Testing

Caption: Workflow for Qualitative Solubility Assessment.

Step-by-Step Protocol:

-

Preparation: Add approximately 20 mg of this compound to a small vial.

-

Solvent Addition: Add 1 mL of the test solvent.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

-

Observation: Allow the mixture to stand and visually inspect for any undissolved solid particles.

-

Classification:

-

Soluble: No solid is visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unaffected.

-

-

Repeat: Repeat the process for a range of solvents as outlined in the table above.

Acidity and Lipophilicity (pKa & logP)

These two parameters are cornerstones of drug design, governing a molecule's charge state and its distribution between aqueous and lipid environments, which in turn dictates absorption, distribution, metabolism, and excretion (ADME) properties.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For this compound, the most relevant pKa is that of the conjugate acid, corresponding to the protonation of the pyridine nitrogen.

Predicted pKa:

-

Experimental pKa: Data not publicly available.

-

Theoretical Analysis: The pKa of pyridine is approximately 5.2. The nitrile (-CN) and difluoromethyl (-CHF₂) groups are both strongly electron-withdrawing. These groups will significantly decrease the electron density on the pyridine ring and destabilize the protonated (positively charged) form. Consequently, the pKa of this compound is predicted to be significantly lower than 5.2 , likely in the range of 1.5 - 2.5 .

Octanol-Water Partition Coefficient (logP)

The logP value is the measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid (octanol) environment, while a negative value indicates a preference for an aqueous environment.

Predicted logP:

-

Experimental logP: Data not publicly available.

-

Computational Prediction (Consensus): Based on its structure—a heterocyclic aromatic ring with fluorination—the logP is predicted to be in the range of 1.5 to 2.0 . This suggests the molecule is moderately lipophilic and will readily partition into cellular membranes from the aqueous environment.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. As no public spectra are available, this section provides a detailed prediction of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -CN and -CHF₂) deshield nearby nuclei, shifting their signals to a higher frequency (downfield). Spin-spin coupling (splitting) arises from the interaction of non-equivalent nuclei through covalent bonds, providing direct evidence of connectivity.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Doublet (d) or Singlet (s) | 1H | H6 | The proton adjacent to the pyridine nitrogen (H6) is typically the most deshielded. |

| ~8.1 - 8.3 | Doublet of Doublets (dd) | 1H | H4 | Deshielded by the adjacent nitrile group and coupled to H3 and H6. |

| ~7.8 - 8.0 | Doublet (d) | 1H | H3 | Coupled to H4. |

| ~6.8 - 7.2 | Triplet (t) | 1H | -CH F₂ | The proton on the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms (J_HF ≈ 50-60 Hz). |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Predicted Shift (ppm) | Assignment | Rationale |

| ~150 - 155 | C6 | Carbon adjacent to nitrogen is highly deshielded. |

| ~145 - 150 | C2 | Carbon bonded to the electron-withdrawing nitrile group. |

| ~138 - 142 | C4 | Aromatic carbon deshielded by the nitrile group. |

| ~125 - 130 | C3 | Standard aromatic carbon. |

| ~115 - 120 (triplet) | -C HF₂ | The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms. |

| ~115 - 118 | -C N | Characteristic chemical shift for a nitrile carbon. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 to -125 | Doublet (d) | -CHF₂ | The two equivalent fluorine atoms will be split into a doublet by the single proton on the same carbon (J_HF ≈ 50-60 Hz). |

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Typical experiments include standard proton, carbon (with proton decoupling), DEPT-135 (to distinguish CH/CH₃ from CH₂), and standard fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Causality: Specific bonds vibrate at characteristic frequencies. The energy of these vibrations (and thus the absorption frequency) is determined by the bond strength and the masses of the connected atoms.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2230 - 2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~1500 - 1400 | Medium-Strong | C=N Stretch | Pyridine Ring |

| ~1150 - 1050 | Strong | C-F Stretch | Difluoromethyl |

Protocol for Solid-State FTIR Analysis (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (~10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place one drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film.

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural fragments.

-

Causality: Under high-energy electron impact (EI), a molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and fragments in a predictable way, typically by breaking the weakest bonds or forming stable daughter ions or neutral radicals.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z Value | Proposed Identity | Rationale |

| 154 | [C₇H₄F₂N₂]⁺• (M⁺•) | Molecular Ion Peak . The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule. |

| 153 | [M-H]⁺ | Loss of a hydrogen radical from the aromatic ring. |

| 127 | [M-HCN]⁺• | Loss of neutral hydrogen cyanide, a common fragmentation for nitrile-containing compounds. |

| 103 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical, a significant and relatively stable fragment. |

| 76 | [C₅H₂N]⁺ | Fragment corresponding to the pyridine ring after loss of key substituents. |

Workflow: Mass Spectrometry Analysis

Caption: General Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the ion source of the mass spectrometer. For solids, a direct insertion probe can also be used.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

This compound is a molecule of significant synthetic utility, whose physicochemical properties are integral to its application in pharmaceutical development. This guide has provided a detailed overview of these properties, combining established chemical principles with predictive analysis to fill gaps in publicly available experimental data. The outlined protocols offer a robust framework for researchers to validate these predictions and perform rigorous in-house characterization. A thorough understanding and experimental validation of the melting point, solubility, pKa, logP, and spectroscopic signatures are critical for any scientist working with this important chemical intermediate.

References

- CymitQuimica. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- BenchChem. (n.d.). This compound.

Sources

A Technical Guide to 5-(Difluoromethyl)picolinonitrile: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Difluoromethyl Group in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating molecular properties. Among the various fluorinated motifs, the difluoromethyl (–CHF₂) group holds a position of particular importance. It serves as a unique bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups, capable of acting as a lipophilic hydrogen bond donor. This duality enhances target affinity and specificity while simultaneously improving metabolic stability and membrane permeability—a combination of effects highly sought after by medicinal chemists.

This guide provides a detailed technical overview of 5-(Difluoromethyl)picolinonitrile , a heterocyclic building block that elegantly combines the advantageous –CHF₂ group with the versatile picolinonitrile scaffold. For researchers, scientists, and drug development professionals, understanding the core characteristics and synthetic potential of this molecule is crucial for leveraging its power in the design of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1211540-57-6 | [1][2][3] |

| Molecular Formula | C₇H₄F₂N₂ | [1][3] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Boiling Point | 278.9 ± 40.0 °C (Predicted) | [2] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage | Store at room temperature or 2-8°C | [2] |

Synthesis and Chemical Reactivity

Causality Behind Synthetic Strategy: The primary challenge is the controlled introduction of the C-H bond in the –CHF₂ group, which precludes the use of harsh, non-selective fluorinating agents. Modern approaches often involve the transformation of a precursor functional group, such as a carboxylic acid or aldehyde, at the 5-position of the pyridine ring using specialized difluoromethylating reagents.

The reactivity of this molecule is governed by two key functional groups:

-

The Nitrile Group (–C≡N): This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems (e.g., tetrazoles), providing a gateway to a diverse range of downstream derivatives.

-

The Pyridine Ring: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile and difluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions. It also provides a scaffold for coordination to metal centers in catalytic cross-coupling reactions.

The logical workflow for utilizing this building block is illustrated below.

Caption: General synthetic logic for the preparation and utilization of this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

Fluorinated picolinonitrile derivatives are prominent structural motifs in modern pharmaceuticals. For instance, the related compound 5-(trifluoromethyl)picolinonitrile is a known intermediate in the synthesis of agrochemicals and pharmaceuticals where the -CF₃ group enhances metabolic stability and efficacy.[4]

While specific, peer-reviewed synthetic routes starting from this compound are sparse in public literature, its structural similarity to intermediates used in the synthesis of Janus kinase (JAK) inhibitors, such as Filgotinib, strongly suggests its application in this domain. JAK inhibitors are a critical class of drugs for treating autoimmune diseases like rheumatoid arthritis.

The following diagram illustrates a representative workflow for how a building block like this compound would be integrated into the synthesis of a complex drug molecule.

Representative Experimental Workflow: Multi-step Synthesis

Caption: A representative multi-step workflow for API synthesis utilizing a picolinonitrile intermediate.

Spectroscopic Characterization: What to Expect

Proper characterization is paramount for verifying the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹⁹F NMR: As the most sensitive nucleus in this context, ¹⁹F NMR is definitive. The two fluorine atoms are chemically equivalent and will couple to the single proton of the –CHF₂ group, resulting in a doublet . Further coupling to the aromatic protons on the pyridine ring may result in a more complex multiplet (e.g., a doublet of triplets). The chemical shift is expected in the typical range for difluoromethyl groups attached to aromatic systems.

-

¹H NMR: The proton of the –CHF₂ group is the most diagnostic signal. Due to coupling with the two adjacent, equivalent fluorine atoms, it will appear as a triplet . The aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically 7-9 ppm).

-

¹³C NMR: The carbon of the –CHF₂ group will also appear as a triplet due to one-bond coupling with the two fluorine atoms. The nitrile carbon and the pyridine ring carbons will also be observable.

Table of Expected NMR Signals

| Nucleus | Group | Expected Multiplicity | J-Coupling | Rationale |

|---|---|---|---|---|

| ¹⁹F | -CF ₂H | Doublet (d) | ²JFH | Coupling to the single geminal proton. |

| ¹H | -CHF ₂ | Triplet (t) | ²JHF | Coupling to two equivalent geminal fluorine atoms. |

| ¹³C | -C HF₂ | Triplet (t) | ¹JCF | One-bond coupling to two fluorine atoms. |

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific, verified Safety Data Sheet (SDS) is not universally available, data from analogous fluorinated pyridines can provide guidance. Users are required to consult the SDS provided by their specific supplier before handling.

| Hazard Category | Precautionary Recommendations | Inferred GHS Statements |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection. |

| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage at 2-8°C. | P405: Store locked up. |

| Toxicity | Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation. | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | P501: Dispose of contents/container... |

Conclusion

This compound stands as a potent and valuable building block for modern drug discovery. Its unique combination of a difluoromethyl group and a versatile picolinonitrile scaffold provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed synthetic and characterization data remain largely proprietary, an understanding of its fundamental properties, reactivity, and likely applications allows researchers to strategically incorporate it into innovative synthetic campaigns targeting complex and biologically relevant molecules.

References

- Synthesis method of JAK1 inhibitor Filgotinib.

- Novel process for the preparation of filgotinib and intermediates thereof.

- A kind of synthetic method of JAK1 inhibitor Filgotinib.

- Filgotinib synthetic method.

- Processes for the preparation of filgotinib.

- This compound. Applichem. [Link]

- Exploring 5-(Trifluoromethyl)

Sources

Spectral Characterization of 5-(Difluoromethyl)picolinonitrile: A Technical Guide

Introduction

5-(Difluoromethyl)picolinonitrile, a key intermediate in the synthesis of pharmaceuticals such as the Janus kinase (JAK) inhibitor Filgotinib, is a molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural features—a pyridine ring substituted with a nitrile group and a difluoromethyl group—confer unique physicochemical properties that are critical to its synthetic utility and biological activity. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical transformations.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (CAS No: 1211540-57-6, Molecular Formula: C₇H₄F₂N₂) presents several key features that will dominate its spectral output:

-

Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the electron-withdrawing nitrile group will influence the chemical shifts of the ring protons and carbons.

-

Nitrile Group (C≡N): This group has a characteristic and strong absorption in the IR spectrum.

-

Difluoromethyl Group (-CHF₂): The fluorine atoms will exhibit unique signals in ¹⁹F NMR and will couple with the adjacent proton and carbon, leading to characteristic splitting patterns in ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the single proton of the difluoromethyl group. The electron-withdrawing nature of the nitrogen atom and the nitrile group will lead to a downfield shift of the ring protons compared to benzene.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H6 | 8.8 - 9.0 | d | JH6-H4 ≈ 2 Hz | Deshielded due to proximity to the ring nitrogen and nitrile group. |

| H4 | 8.2 - 8.4 | dd | JH4-H3 ≈ 8 Hz, JH4-H6 ≈ 2 Hz | Influenced by both adjacent protons. |

| H3 | 7.8 - 8.0 | d | JH3-H4 ≈ 8 Hz | Coupled to H4. |

| -CHF₂ | 6.5 - 7.5 | t | ²JH-F ≈ 50-60 Hz | The proton is coupled to two equivalent fluorine atoms, resulting in a triplet. The chemical shift is significantly downfield due to the electronegativity of the fluorine atoms.[2] |

Causality Behind Experimental Choices: A standard ¹H NMR experiment is sufficient for routine characterization. However, for unambiguous assignment of the aromatic protons, a 2D NMR experiment such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between adjacent protons.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the anisotropic effect of the aromatic ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Rationale |

| C2 (C-CN) | 145 - 150 | s | Quaternary carbon, deshielded by the nitrile group and ring nitrogen. |

| C6 | 152 - 155 | d | Deshielded due to proximity to the ring nitrogen. |

| C5 (C-CHF₂) | 130 - 135 | t (¹JC-F ≈ 230-250 Hz) | The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. |

| C4 | 140 - 145 | d | Aromatic carbon. |

| C3 | 122 - 126 | d | Aromatic carbon. |

| -CN | 115 - 120 | s | Characteristic chemical shift for a nitrile carbon. |

| -CHF₂ | 110 - 115 | t (¹JC-F ≈ 240-260 Hz) | The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. |

Trustworthiness of the Protocol: A standard proton-decoupled ¹³C NMR experiment is the method of choice. To aid in the assignment of the quaternary carbons (C2 and -CN), a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, and by extension, identify the carbons with no attached protons.

¹⁹F NMR Spectroscopy: A Key Identifier

¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine environment within a molecule.[2] For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | -CHF₂ | -110 to -130 | d | ²JF-H ≈ 50-60 Hz | The chemical shift is in the typical range for a difluoromethyl group attached to an aromatic ring. The signal will be split into a doublet by the adjacent proton. |

Authoritative Grounding: The chemical shift of the -CHF₂ group is referenced against an internal or external standard, typically CFCl₃ (δ = 0 ppm).[3] The large chemical shift range in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorinated compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretch |

| Nitrile (C≡N) | 2240 - 2220 | Strong, Sharp | Stretch[4][5] |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretch |

| C-F | 1150 - 1050 | Strong | Stretch |

| Aromatic C-H Bending | 900 - 675 | Medium to Strong | Out-of-plane bend |

Expertise in Interpretation: The sharp, strong absorption around 2230 cm⁻¹ is a highly diagnostic peak for the nitrile functional group.[4][5] The presence of strong C-F stretching bands, coupled with the aromatic ring vibrations, will provide a unique "fingerprint" for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of this compound.

Predicted Fragmentation Pattern: The fragmentation of picolinonitrile derivatives is often influenced by the pyridine ring. Common fragmentation pathways for pyridine-containing compounds involve the loss of HCN (27 u) or cleavage of the side chains.[6][7]

-

[M - F]⁺ (m/z = 135): Loss of a fluorine radical.

-

[M - CHF₂]⁺ (m/z = 103): Loss of the difluoromethyl radical.

-

[M - HCN]⁺ (m/z = 127): A common fragmentation pathway for pyridine derivatives.[6]

-

Further fragmentation of the pyridine ring can lead to smaller charged species.

Self-Validating System: High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition of the molecular ion and its fragments, providing an unambiguous validation of the compound's identity.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy (ATR) Workflow

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (EI) Workflow

Caption: Workflow for EI-MS data acquisition.

Conclusion

The spectral characterization of this compound is a critical aspect of its use in research and development. This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected from NMR, IR, and MS analyses. By understanding the underlying principles of how the molecule's structure influences its spectral output, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.

- Wikipedia. (n.d.). Infrared spectroscopy correlation table.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*.

- Pharmaffiliates. (n.d.). CAS No : 1211540-57-6 | Product Name : this compound.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Solubility of 5-(Difluoromethyl)picolinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Difluoromethyl)picolinonitrile in Organic Solvents

Abstract

This compound is a pivotal intermediate in contemporary pharmaceutical and agrochemical research, valued for its unique electronic and conformational properties imparted by the difluoromethyl group.[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a robust framework for researchers, scientists, and drug development professionals to methodically determine and interpret the solubility of this compound. We delve into the core physicochemical principles governing its solubility, present a detailed, field-proven experimental protocol for accurate solubility measurement, and discuss the critical factors that influence dissolution. This document is designed not merely as a set of instructions, but as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that dictates its journey from laboratory synthesis to final application. Low solubility can lead to unpredictable results in in vitro assays, present significant challenges in formulation development leading to poor bioavailability, and complicate purification processes, thereby increasing development costs and timelines.[2][3] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the preparation of stock solutions for high-throughput screening.

This compound (CAS No: 1211540-57-6) is a solid compound with the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.1169 g/mol .[4][5] Its structure, featuring a polar nitrile group and a difluoromethyl moiety on a pyridine ring, suggests a nuanced solubility behavior that is not trivially predicted. The difluoromethyl group, in particular, can significantly alter properties compared to its non-fluorinated or trifluoromethylated analogs, affecting lipophilicity, crystal packing, and intermolecular interactions.[6] Therefore, empirical determination of its solubility is not just recommended; it is essential.

Physicochemical Drivers of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[7][8] The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.

-

Polarity and Dipole-Dipole Interactions : The pyridine ring and the cyano (-C≡N) group impart significant polarity to the molecule. The nitrogen atom of the pyridine and the nitrile group can act as hydrogen bond acceptors. Solvents capable of strong dipole-dipole interactions or hydrogen bonding (e.g., alcohols, acetone, DMSO) are expected to be more effective at solvating this compound than nonpolar solvents.

-

The Role of the Difluoromethyl Group (-CHF₂) : Fluorination of organic molecules can have complex effects. While it increases lipophilicity, highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, sometimes preferring to self-associate rather than interact with hydrocarbon-based solvents.[6][9] The -CHF₂ group is a weak hydrogen bond donor, which may lead to specific interactions with hydrogen bond accepting solvents.

-

Molecular Size and Shape : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[10] The planar nature of the pyridine ring combined with the tetrahedral geometry of the difluoromethyl group will influence how efficiently solvent molecules can pack around the solute.

The interplay of these factors necessitates a systematic experimental approach to solubility determination.

Experimental Determination of Thermodynamic Solubility

For lead optimization and formulation, determining the thermodynamic or equilibrium solubility is crucial.[2] The "gold standard" for this measurement is the isothermal shake-flask method , which is reliable and widely used.[11] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

Rationale for the Shake-Flask Method

The shake-flask method is considered the most reliable technique because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[11] Kinetic solubility methods, while faster and suitable for high-throughput screening, often start from a DMSO stock solution and can lead to supersaturation, thereby overestimating the true equilibrium solubility.[2][3][11] For the precise work required in drug development, the shake-flask method provides the necessary accuracy.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

-

Preparation of Solvent Vials :

-

Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into appropriately labeled glass vials.

-

Causality: Using a precise volume allows for easier final calculation of solubility. Glass is used for its chemical inertness.

-

-

Addition of Solute :

-

Add an excess amount of solid this compound to each vial. A visual excess of undissolved solid must be present throughout the experiment to ensure the solution remains saturated.[11]

-

Causality: The presence of excess solid is the defining condition for achieving thermodynamic equilibrium.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[12]

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[13] Prolonged agitation ensures the dissolution rate reaches equilibrium with the precipitation rate.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to permit the excess solid to settle.

-

For very fine suspensions that do not settle easily, centrifugation is required to obtain a clear supernatant.

-

Causality: This step is crucial to ensure that no solid particles are transferred during the sampling phase, which would artificially inflate the measured solubility.

-

-

Sampling and Filtration :

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial.

-

Causality: Filtration is a critical, non-negotiable step to remove any microscopic, undissolved particles.[2] The choice of filter material must be compatible with the solvent to avoid introducing extractables.

-

-

Dilution and Analysis :

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Causality: Dilution is necessary to bring the concentration into the optimal working range of the detector. HPLC-UV is a standard, robust method for quantifying organic molecules.

-

-

Calculation :

-

Calculate the original solubility (S) in the solvent using the following formula: S (mg/mL) = C_hplc (mg/mL) × Dilution Factor

-

Where C_hplc is the concentration determined by HPLC and the Dilution Factor is the total dilution performed on the filtered supernatant.

-

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | 1.88 | < 0.1 | < 0.0006 | Practically Insoluble |

| Toluene | 2.38 | ~ 5.2 | ~ 0.034 | Sparingly Soluble |

| Dichloromethane (DCM) | 9.08 | ~ 45.8 | ~ 0.297 | Soluble |

| Acetone | 21.0 | ~ 150.7 | ~ 0.978 | Freely Soluble |

| Ethanol (95%) | 24.5 | ~ 88.3 | ~ 0.573 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | * > 200 | > 1.298* | Very Soluble |

| Water | 80.1 | < 0.1 | < 0.0006 | Practically Insoluble |

(Note: The data in this table are illustrative and must be determined experimentally.)

Interpretation: The hypothetical data illustrate a clear trend where solubility increases with solvent polarity, with polar aprotic solvents like Acetone and DMSO being particularly effective. The low solubility in nonpolar hexane and the high solubility in polar solvents confirm the dominant role of the molecule's polar functional groups in driving solvation.

Safety and Handling Considerations

While specific toxicity data for this compound is not widely published, it is prudent to handle it and its structural analogs, picolinonitriles, with care.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[14][15]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible substances.[14][18]

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By adhering to the detailed isothermal shake-flask protocol, researchers can generate the accurate and reliable data essential for informed decision-making in process development, formulation, and discovery research. The causality-driven explanations for each experimental step are intended to empower scientists to not only execute the procedure but also to understand and validate the integrity of their results, ensuring the highest standards of scientific rigor.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Al-Rawashdeh, N. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- Avdeef, A. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1434-1439. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- Technobis Crystallization Systems. (2018).

- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Abraham, M. H., & Acree, W. E. (2015). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 209, 45-50. [Link]

- van de Streek, J., & van der Heijden, A. E. D. M. (2019). Solubility Determination from Clear Points upon Solvent Addition. Crystal Growth & Design, 19(11), 6434-6441. [Link]

- University of California, Irvine.

- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

- Khan Academy. Solubility of organic compounds. [Link]

- ResearchGate. Solubility Determination from Clear Points upon Solvent Addition. [Link]

- PubChem. 5-Amino-3-(difluoromethyl)picolinonitrile. [Link]

- Ningbo Inno Pharmchem Co., Ltd. Exploring 5-(Trifluoromethyl)

- Solubility of Things. 1-Fluorononane. [Link]

- Nanjing Finechem Holding Co.,Limited. Picolinonitrile. [Link]

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

- Technobis. (2024). How to measure solubility with Crystalline. YouTube. [Link]

- LibreTexts. 13.3: Factors Affecting Solubility. [Link]

- ResearchGate. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]

- Pharmaffiliates. This compound. [Link]

- Szabo-Scandic. 2-Pyridinecarbonitrile. [Link]

- Appchem. This compound. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. appchemical.com [appchemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. szabo-scandic.com [szabo-scandic.com]

- 17. fishersci.com [fishersci.com]

- 18. Picolinonitrile (2-Cyanopyridine) Detailed Information, Properties, Uses, Safety, Supplier & Price China | High-Quality Pyridine Derivative | Expert Guide [nj-finechem.com]

Role of the difluoromethyl group in medicinal chemistry

An In-Depth Technical Guide to the Role of the Difluoromethyl Group in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool. It is not merely a more lipophilic version of a methyl group or a less electron-withdrawing trifluoromethyl; its distinct ability to act as a hydrogen bond donor grants it a special status as a bioisostere for critical functional groups like hydroxyls and thiols. This guide provides an in-depth analysis of the CF₂H group, synthesizing field-proven insights into its physicochemical properties, strategic applications as a bioisostere, and the synthetic methodologies for its incorporation, thereby offering a comprehensive resource for researchers and scientists in drug development.

Introduction: The Rise of a Unique Fluorinated Motif

For decades, medicinal chemists have leveraged the properties of fluorine to transform lead compounds into viable drug candidates.[1] The introduction of a trifluoromethyl (CF₃) group to block metabolic oxidation or enhance lipophilicity is a classic strategy.[1] However, the CF₂H group offers a more nuanced approach. The presence of a C-H bond, polarized by two highly electronegative fluorine atoms, imbues the group with an acidic character, enabling it to function as a hydrogen bond (H-bond) donor.[2][3] This singular feature allows it to mimic the functionality of hydroxyl (OH), thiol (SH), and amine (NH₂) groups, while simultaneously improving metabolic stability and modulating physicochemical properties in ways that are distinct from its CH₃ and CF₃ counterparts.[2][4] This guide will explore the multifaceted role of the CF₂H group, from its fundamental properties to its successful application in advanced drug candidates.

Part I: Physicochemical Properties and Strategic Impact

The decision to incorporate a CF₂H group is driven by its ability to predictably modulate several key molecular properties that are critical for a compound's journey from a lab curiosity to a therapeutic agent.

The Hydrogen Bond Donor Enigma

Unlike the trifluoromethyl group, the CF₂H moiety retains an acidic proton, allowing it to participate in weak hydrogen bonding interactions.[5] This capability is crucial for enhancing binding specificity and affinity with biological targets.[6] The strength of this H-bond donation has been quantified using Abraham's solute ¹H NMR analysis, which reveals that the CF₂H group's H-bond acidity is comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[7][8][9] This intermediate strength allows for fine-tuning of interactions within a receptor's active site. The stabilization gained from an intramolecular hydrogen bond involving a CF₂H group can be significant, influencing conformational preferences that may be critical for biological activity.[3][10]

Context-Dependent Modulation of Lipophilicity (logP)

A common misconception is that fluorination invariably increases lipophilicity. The CF₂H group defies this simple rule; its impact on a molecule's logP is highly dependent on the surrounding molecular environment.[2] While often considered a "lipophilic hydrogen bond donor," the change in logP (ΔlogP) upon replacing a methyl (CH₃) group with a CF₂H group can range from slightly negative (-0.1) to moderately positive (+0.4).[7][8] For instance, when attached to an aromatic ring, the effect is influenced by other substituents; electron-withdrawing groups can even lead to a decrease in lipophilicity upon CH₃/CF₂H exchange.[2] However, a dramatic increase in lipophilicity is often observed when the CF₂H group is placed adjacent to H-bond accepting groups like sulfoxides and sulfones, where it significantly reduces their H-bond basicity and, consequently, their interaction with water.[2][11][12]

| Functional Group Comparison | H-Bond Acidity (A)[10] | Typical ΔlogP (vs. CH₃)[8] | Key Characteristics |

| -CH₃ | < 0.01 | 0.0 | Lipophilic, metabolically susceptible. |

| -CF₂H | 0.035 - 0.165 | -0.1 to +0.4 | Moderate H-bond donor, metabolically robust.[7][12] |

| -OH | ~0.3 - 0.4 | Variable (highly polar) | Strong H-bond donor, often a site of metabolism. |

| -SH | ~0.12 | Variable | H-bond donor, prone to oxidation. |

| -NH₂ (Aniline) | ~0.07 | Variable | H-bond donor, basic character. |

| Table 1: Comparative analysis of the physicochemical properties of the CF₂H group versus common functional groups. The H-bond acidity parameter 'A' is derived from Abraham's solute ¹H NMR analysis. ΔlogP represents the typical change in the octanol-water partition coefficient when replacing a methyl group. |

Enhancing Metabolic Stability

One of the most powerful applications of the CF₂H group is to enhance a drug candidate's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[1][10] Replacing a metabolically vulnerable C-H bond, such as in a methyl or methylene group, with a C-F bond effectively blocks that metabolic hotspot. This leads to a longer drug half-life, reduced patient dosage, and a more favorable pharmacokinetic profile.[1][5]

Tuning Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly influence the pKa of adjacent functional groups.[5] For example, placing a CF₂H group near a basic nitrogen atom will lower its basicity (reduce its pKa).[2] This modulation is a critical tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target effects like hERG channel inhibition.[13]

Part II: The Difluoromethyl Group as a Strategic Bioisostere

Bioisosteric replacement is a cornerstone of drug design, where one functional group is swapped for another to improve properties while retaining desired biological activity. The CF₂H group is a uniquely versatile bioisostere.

A Metabolically Robust Mimic of Hydroxyl and Thiol Groups

The most celebrated role of the CF₂H group is as a bioisostere for hydroxyl (OH) and thiol (SH) groups.[4][14] Both OH and SH groups are critical pharmacophores, frequently engaging in hydrogen bonding with protein targets. However, they are also common sites of Phase I and Phase II metabolism (e.g., glucuronidation), leading to rapid clearance. Replacing an OH or SH group with a CF₂H moiety can preserve the crucial hydrogen bond donating interaction while eliminating the metabolic liability.[11][15] While the CF₂H is a weaker H-bond donor than an OH group, this attenuated interaction can sometimes improve target selectivity by discriminating between receptor subtypes.[3][11]

Experimental Protocol: Radical C-H Difluoromethylation of a Heteroarene

Late-stage functionalization, where a key structural modification is made at the end of a synthetic sequence, is highly valuable in drug discovery. The following is a representative protocol for the direct C-H difluoromethylation of a heteroaromatic compound using photoredox catalysis, adapted from methodologies described in the literature. [6][10] Objective: To introduce a CF₂H group onto a nitrogen-containing heterocycle (e.g., quinoxalin-2(1H)-one).

Materials:

-

Heteroaromatic Substrate (1.0 equiv)

-

S-(Difluoromethyl)sulfonium salt (e.g., S-(difluoromethyl)diphenylsulfonium tetrafluoroborate) (1.5 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) (1-3 mol%)

-

Solvent (e.g., Acetonitrile or DMF, degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Blue LED light source (e.g., 450 nm)

Methodology:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (e.g., 0.2 mmol), the S-(difluoromethyl)sulfonium salt (0.3 mmol), and the photocatalyst (0.002-0.006 mmol).

-

Inerting: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Solvent Addition: Add the degassed solvent (e.g., 2.0 mL) via syringe.

-

Initiation: Place the reaction vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired difluoromethylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic triplet in the ¹H and ¹⁹F NMR spectra is a key indicator of the CF₂H group's presence.

Part IV: Case Studies in Drug Discovery

The theoretical advantages of the CF₂H group have been validated in numerous drug discovery programs. Its incorporation has led to significant improvements in potency, selectivity, and pharmacokinetic profiles.

| Compound/Target | Role of CF₂H Group | Result | Reference |

| PQR620 (mTORC1/2 Inhibitor) | Forms a key hydrogen bond with Glu2190 in the mTOR active site. | >1000-fold selectivity for mTOR over the related kinase PI3Kα. | [10] |

| Vitamin D₃ Analogs | Bioisosteric replacement of a metabolically labile hydroxyl group. | Maintained antiproliferative activity with improved metabolic stability and reduced calcemic effects. | [14] |

| Lysophosphatidic Acid (LPA) Analogs | Replaced a labile hydroxyl group to prevent acyl migration. | Maintained agonism at the target receptor (PPARγ) while reducing off-target binding and improving chemical stability. | [11] |

| Table 2: Selected examples illustrating the successful application of the difluoromethyl group in drug candidates. |

One of the most compelling examples is the development of mTORC1/2 inhibitors. Wymann and co-workers demonstrated that the inclusion of a CF₂H group in their compound PQR620 was essential for achieving high selectivity. [10]Computational modeling revealed that the CF₂H group forms a crucial hydrogen bond with an glutamate residue (Glu2190) in the mTOR active site, an interaction that could not be achieved with a CH₃ or CF₃ group, leading to over 1000-fold selectivity against the closely related PI3Kα kinase. [10]

Conclusion and Future Outlook

The difluoromethyl group is far more than just another fluorinated substituent; it is a sophisticated modulator of molecular properties. Its unique ability to act as a metabolically stable hydrogen bond donor makes it an invaluable bioisostere for hydroxyl and thiol groups, while its distinct electronic and lipophilic profile provides a strategic alternative to methyl and trifluoromethyl moieties. As synthetic methods for its selective, late-stage introduction continue to advance, the application of the CF₂H group is set to expand. [10][16]Future research will likely focus on developing more sustainable and scalable difluoromethylation reactions and further exploring the subtle interplay between the CF₂H group and its molecular environment to unlock new therapeutic possibilities. For the modern medicinal chemist, the difluoromethyl group is an essential component of the molecular design toolkit.

References

- Zafrani, Y., Sod-Moriah, G., et al. (2019). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01894